molecular formula C57H104O6 B1671897 Triolein CAS No. 122-32-7

Triolein

Cat. No.: B1671897
CAS No.: 122-32-7
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-IUPFWZBJSA-N
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Description

Glyceryl trioleate, also known as triolein, is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. It is a colorless, viscous liquid that is a major constituent of some nondrying oils and fats. Glyceryl trioleate is found in many natural fats and oils, including sunflower oil, palm oil, cacao butter, and olive oil .

Mechanism of Action

Target of Action

Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The primary target of this compound is lipoprotein lipase (LpL), an enzyme that plays a crucial role in lipid metabolism .

Mode of Action

This compound interacts with LpL, which hydrolyzes it into glycerol and fatty acids . This interaction is modulated by the concentration of apolipoprotein C-II (apoC-II) bound to the surface of the substrate particles . ApoC-II activates LpL by increasing the catalytic rate with little change in the affinity of this compound for the enzyme .

Biochemical Pathways

The hydrolysis of this compound by LpL is a key step in the lipid metabolism pathway . This process results in the release of fatty acids at a constant rate until all of the this compound molecules are hydrolyzed . The fatty acids produced can then be further metabolized or used in various cellular processes.

Pharmacokinetics

It’s known that this compound is a component of dietary fats and is metabolized in the body through the action of enzymes like lpl .

Result of Action

The hydrolysis of this compound by LpL results in the production of glycerol and fatty acids . These products can be used by the body for energy production or other metabolic processes. The fatty acids released can also be incorporated into cell membranes or used for the synthesis of other biologically important molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of apoC-II, a protein that activates LpL, is crucial for the hydrolysis of this compound . Additionally, the size of the this compound particles and their ratio to phosphatidylcholine can affect the rate of hydrolysis . Furthermore, the temperature and pH can influence the efficiency of the lipase-catalyzed reaction .

Biochemical Analysis

Biochemical Properties

Triolein interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the alcoholysis reaction under supercritical conditions of methanol, which is a crucial step in biodiesel synthesis . This reaction involves several intermediary products and reactants, including diolein and monoolein .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, in Mycobacterium tuberculosis, this compound is thought to be a critical supplement carbon source containing different metabolic mixtures like triacylglycerides (TAG), unesterified cholesterol (CHOL), cholesteryl oleate (CO), and cholesteryl esters (CEs) .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. In the case of biodiesel synthesis, this compound undergoes a series of reactions involving several intermediary products and reactants, leading to the formation of methyl oleate and glycerol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the process of biodiesel synthesis, the selectivity for C18 decreases with the increased temperature . This indicates that the stability and degradation of this compound can be influenced by environmental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. In the process of biodiesel synthesis, it undergoes a series of reactions involving several intermediary products and reactants . These reactions are catalyzed by various enzymes, indicating that this compound interacts with these enzymes in its metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trioleate can be synthesized by esterifying glycerol with oleic acid. This process involves the reaction of glycerol with three molecules of oleic acid in the presence of a catalyst, typically an acid or base, to form glyceryl trioleate and water. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, glyceryl trioleate is produced through the transesterification of triglycerides found in natural oils. This process involves the reaction of triglycerides with glycerol in the presence of a catalyst, such as sodium methoxide, to produce glyceryl trioleate and other by-products. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen, heat, and light.

    Hydrolysis: Water, acids, or bases.

    Saponification: Sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026988
Record name Glyceryl trioleate
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Molecular Weight

885.4 g/mol
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Physical Description

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester
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Boiling Point

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/
Record name TRIOLEIN
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Solubility

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.
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Density

0.915 at 15 °C/4 °C
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Vapor Pressure

VP: 18 mm Hg at 237 °C
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Impurities

Impurities: stearin, linolein.
Record name TRIOLEIN
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Color/Form

Colorless to yellowish, oily liquid, POLYMORPHIC

CAS No.

122-32-7
Record name Triolein
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Melting Point

-4 °C, -32 °C
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Record name TG(18:1(9Z)/18:1(9Z)/18:1(9Z))
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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